3-Benzotriazol-1-yl-2-methyl-propionic acid CAS number
3-Benzotriazol-1-yl-2-methyl-propionic acid CAS number
An In-Depth Technical Guide to 3-Benzotriazol-1-yl-2-methyl-propionic acid (CAS No. 4233-62-9)
Abstract
This technical guide provides a comprehensive overview of 3-Benzotriazol-1-yl-2-methyl-propionic acid (CAS No. 4233-62-9), a versatile heterocyclic building block. The document details its fundamental physicochemical properties, outlines a robust, field-proven two-step synthesis protocol, and provides the necessary analytical benchmarks for structural verification. The synthesis, involving an aza-Michael addition followed by saponification, is explained with mechanistic insight to empower researchers in adapting and scaling these procedures. Safety protocols and handling information are also included to ensure safe laboratory practice. This guide is intended to serve as a practical and authoritative resource for professionals engaged in synthetic chemistry, medicinal chemistry, and materials science.
Compound Identification and Physicochemical Properties
3-Benzotriazol-1-yl-2-methyl-propionic acid is a carboxylic acid derivative featuring a benzotriazole moiety, a common and valuable scaffold in medicinal chemistry known for its role in forming bioisosteres and participating in hydrogen bonding.[1] The unique structural combination of a hydrophobic aromatic system, a hydrogen-bond-accepting triazole ring system, and a carboxylic acid group makes it a compelling intermediate for further chemical elaboration.
The key identifying and physical properties are summarized below for quick reference.
| Property | Value | Source(s) |
| CAS Number | 4233-62-9 | [2][3] |
| IUPAC Name | 3-(1H-1,2,3-benzotriazol-1-yl)-2-methylpropanoic acid | [3] |
| Molecular Formula | C₁₀H₁₁N₃O₂ | [2][3] |
| Molecular Weight | 205.21 g/mol | [2][3] |
| Melting Point | 145 °C | [2] |
| Appearance | Solid (form may vary) | - |
| Solubility | Limited aqueous solubility (11.9 µg/mL at pH 7.4) | [3] |
Synthesis and Mechanistic Pathway
The synthesis of 3-Benzotriazol-1-yl-2-methyl-propionic acid can be efficiently achieved via a two-step sequence. This pathway is designed for reliability and scalability, beginning with an aza-Michael addition to construct the carbon-nitrogen bond, followed by a standard ester hydrolysis to unmask the target carboxylic acid.
Overall Synthetic Workflow
Caption: Proposed two-step synthesis of the target compound.
Step 1: Aza-Michael Addition of Benzotriazole to Methyl Methacrylate
Causality and Expertise: The core of this synthesis is the conjugate addition, or Michael reaction. Benzotriazole, while aromatic, possesses a nucleophilic secondary amine-like nitrogen within its azole ring. The reaction is driven by the attack of this nucleophile onto the electron-deficient β-carbon of methyl methacrylate.[4] The use of a non-nucleophilic base, such as 1,8-Diazabicycloundec-7-ene (DBU), is critical. It serves to deprotonate the benzotriazole, increasing its nucleophilicity without competing in the addition reaction itself, thereby ensuring high yield of the desired adduct. Acetonitrile is an excellent solvent choice due to its polar aprotic nature, which effectively solubilizes the reactants and facilitates the ionic transition state.
Step 2: Saponification of the Intermediate Ester
Causality and Expertise: The conversion of the intermediate methyl ester to the final carboxylic acid is achieved through base-catalyzed hydrolysis, a process also known as saponification.[5] Lithium hydroxide (LiOH) in a tetrahydrofuran (THF) and water mixture is the reagent system of choice for this transformation.[6] THF acts as a co-solvent to ensure miscibility between the organic ester and the aqueous hydroxide solution. The hydroxide ion attacks the electrophilic carbonyl carbon of the ester, leading to a tetrahedral intermediate which then collapses to form the carboxylate salt and methanol.[5] The reaction is rendered irreversible by the immediate deprotonation of the initially formed carboxylic acid by the base. A final acidic workup is required to protonate the carboxylate salt and precipitate the desired product.
Detailed Experimental Protocols
The following protocols are provided as a robust starting point for laboratory synthesis.
Protocol 1: Synthesis of Methyl 3-(1H-1,2,3-benzotriazol-1-yl)-2-methylpropanoate (Intermediate)
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Reagent Setup: To a dry 250 mL round-bottom flask equipped with a magnetic stir bar, add benzotriazole (1.0 eq) and anhydrous acetonitrile (approx. 5 mL per gram of benzotriazole).
-
Base Addition: Add 1,8-Diazabicycloundec-7-ene (DBU) (0.1 eq) to the stirring suspension.
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Michael Acceptor Addition: Add methyl methacrylate (1.1 eq) dropwise to the reaction mixture at room temperature. Note: Commercial methyl methacrylate often contains inhibitors which typically do not need to be removed for this type of reaction.[7]
-
Reaction Monitoring: Allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting benzotriazole is consumed.
-
Work-up: Upon completion, concentrate the reaction mixture under reduced pressure. Dissolve the residue in ethyl acetate and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
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Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude product by flash column chromatography on silica gel to yield the pure intermediate ester.
Self-Validation System (Expected Analytical Data for Intermediate):
-
¹H NMR: Expect characteristic peaks for the benzotriazole aromatic protons (7.3-8.1 ppm), the N-CH₂ group, the C-CH-CH₃ group, and the O-CH₃ ester group.
-
IR (Infrared Spectroscopy): Expect a strong carbonyl (C=O) stretch around 1735 cm⁻¹.
Protocol 2: Synthesis of 3-Benzotriazol-1-yl-2-methyl-propionic acid (Final Product)
-
Reagent Setup: Dissolve the intermediate ester (1.0 eq) in a mixture of THF and water (e.g., a 3:1 ratio).
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Hydrolysis: Add lithium hydroxide monohydrate (LiOH·H₂O) (2.0-3.0 eq) to the solution.
-
Reaction Monitoring: Stir the mixture vigorously at room temperature for 4-8 hours. Monitor the disappearance of the starting ester by TLC.[3]
-
Work-up and Isolation:
-
Once the reaction is complete, remove the THF under reduced pressure.
-
Dilute the remaining aqueous solution with water and wash with a nonpolar solvent (e.g., diethyl ether or dichloromethane) to remove any unreacted starting material or non-polar impurities.
-
Cool the aqueous layer in an ice bath and acidify to a pH of ~2-3 by the slow addition of 1M HCl.
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The product will precipitate as a solid. Collect the solid by vacuum filtration.
-
-
Purification: Wash the collected solid with cold water and dry under vacuum to yield the final product. Recrystallization can be performed if higher purity is required.
Self-Validation System (Expected Analytical Data for Final Product):
-
¹H NMR (DMSO-d₆): Expect disappearance of the O-CH₃ signal and the appearance of a broad singlet for the carboxylic acid proton (>12 ppm). The aromatic and aliphatic proton signals will remain, albeit with potential slight shifts.
-
¹³C NMR (DMSO-d₆): Expect a carboxylic acid carbonyl signal around 175-180 ppm.
-
IR: Expect disappearance of the ester C=O peak and the appearance of a broader O-H stretch (2500-3300 cm⁻¹) and a carboxylic acid C=O stretch (~1710 cm⁻¹).
Safety and Handling
GHS Hazard Classification: According to the European Chemicals Agency (ECHA), this compound is classified with the following hazards:[3][8]
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Recommended Precautions:
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, safety glasses or goggles, and chemical-resistant gloves.[9][10]
-
Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust or vapors.[11] Avoid contact with skin, eyes, and clothing.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
References
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PubChem. (n.d.). 3-(1H-1,2,3-benzotriazol-1-yl)-2-methylpropanoic acid. National Center for Biotechnology Information. Retrieved from [Link]
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Master Organic Chemistry. (2022). Basic Hydrolysis of Esters (Saponification). Retrieved from [Link]
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Sciforum. (n.d.). Surprise in the Lithium Hydroxide Hydrolysis of a NXO-Compound. Retrieved from [Link]
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Wan, J., et al. (2010). Facile synthesis of novel benzotriazole derivatives and their antibacterial activities. Journal of Chemical Sciences, 122(4), 597–606. Retrieved from [Link]
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G. A. Papaioannou, et al. (2010). Benzotriazole: An overview on its versatile biological behavior. PubMed Central. Retrieved from [Link]
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Katritzky, A. R., et al. (2003). Efficient Conversion of Carboxylic Acids into N-Acylbenzotriazoles. Synthesis. Retrieved from [Link]
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Husain, A., et al. (2008). Facile one-pot synthesis of N-acyl-1H-1,2,3-benzotriazoles from internal and terminal olefinic fatty acids and their antimicrobial screening. PubMed. Retrieved from [Link]
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de Souza, R. O. M. A., et al. (2006). Michael Additions of Amines to Methyl Acrylates Promoted by Microwave Irradiation. National Institutes of Health. Retrieved from [Link]
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Obushak, M. D., et al. (2012). One-pot synthesis of alkyl 3-aryl-2-(4-phenyl-1H-1,2,3-triazol-1-yl)propanoates. ResearchGate. Retrieved from [Link]
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Boncel, S., et al. (2011). Michael-type addition of azoles of broad-scale acidity to methyl acrylate. ResearchGate. Retrieved from [Link]
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PubChem. (n.d.). 3-(1H-1,2,3-benzotriazol-1-yl)-2-methylpropanoic acid - Hazard Information. Retrieved from [Link]
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Ranu, B. C., et al. (2012). Electronic Supplementary Information Solvent–free one–pot synthesis of 1,2,3-triazole derivatives by 'Click' reaction. Royal Society of Chemistry. Retrieved from [Link]
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Xu, S., & Shen, Y. (2012). (1H-1,2,3-Benzotriazol-1-yl)methyl 2,2-dimethylpropanoate. National Institutes of Health. Retrieved from [Link]
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ResearchGate. (2012). (1H-1,2,3-Benzotriazol-1-yl)methyl 2,2-dimethylpropanoate. Retrieved from [Link]
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ResearchGate. (2025). Synthesis, characterization and biological screening of ligand 2-{[2-(5-benzoyl-1h-1,2,3- benzotriazole-1-yl)-2-oxoethyl]amino} propionic acid. Retrieved from [Link]
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Chemistry Stack Exchange. (2023). Should I remove inhibitor from methyl acrylate?. Retrieved from [Link]
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